molecular formula C17H17ClN4O2 B2419248 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 941255-21-6

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2419248
CAS No.: 941255-21-6
M. Wt: 344.8
InChI Key: AGAJGRSMXOTQQY-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and includes an amide functional group . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the carboxamide group, and the furan ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The triazole ring, for example, is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact the compound’s solubility in different solvents .

Scientific Research Applications

DNA Binding Affinity and Structural Analysis

A study highlighted the binding affinity of 2,5-Bis(4-guanylphenyl)furan, a compound structurally similar to the one of interest, with DNA, showing enhanced binding compared to other drugs. This was attributed to direct hydrogen bond interactions and a better fit within the DNA's minor groove, which could imply potential applications in drug design targeting DNA interactions (Laughton et al., 1995).

Synthesis and Characterization

Another aspect of research focuses on the synthesis and characterization of new compounds with potential pharmacological properties. For instance, derivatives synthesized for their anticonvulsive activity suggest a pathway for developing new treatments for epilepsy and related conditions (Shelton, 1981).

Pesticide Chemistry

Research into the interaction of certain herbicides in soil demonstrated the formation of an unexpected residue, which could inform the development of new pesticide formulations or highlight potential environmental impacts of chemical use in agriculture (Bartha, 1969).

Antioxidant Properties

The antioxidant and antiradical activities of new triazole derivatives were investigated, suggesting potential applications in the development of antioxidant agents. This could be relevant for pharmaceutical applications or materials science where oxidative stability is important (Bekircan et al., 2008).

Antifungal Evaluation

The antifungal activity of 1,2,3-triazole derivatives against Candida strains was studied, indicating potential for developing new antifungal agents. This research could contribute to medical applications, particularly in combating fungal infections (Lima-Neto et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further exploration of its potential pharmacological activities, as well as optimization of its synthesis process .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-2-4-15-16(17(23)19-11-14-5-3-10-24-14)20-21-22(15)13-8-6-12(18)7-9-13/h3,5-10H,2,4,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAJGRSMXOTQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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